Cas no 2008018-86-6 (2-(2,6-dichlorophenyl)cyclopropane-1-sulfonyl chloride, Mixture of diastereomers)

2-(2,6-Dichlorophenyl)cyclopropane-1-sulfonyl chloride is a versatile intermediate in organic synthesis, particularly valuable for its reactive sulfonyl chloride functionality. As a mixture of diastereomers, it offers flexibility in stereochemical applications, enabling diverse derivatization pathways. The dichlorophenyl group enhances stability and influences electronic properties, making it suitable for further functionalization. This compound is useful in pharmaceutical and agrochemical research, where cyclopropane and sulfonyl motifs are often employed. Its well-defined structure ensures consistent reactivity, facilitating precise synthetic modifications. The diastereomeric mixture provides opportunities for selective transformations, broadening its utility in complex molecule construction. Proper handling is required due to its moisture sensitivity.
2-(2,6-dichlorophenyl)cyclopropane-1-sulfonyl chloride, Mixture of diastereomers structure
2008018-86-6 structure
Product Name:2-(2,6-dichlorophenyl)cyclopropane-1-sulfonyl chloride, Mixture of diastereomers
CAS No:2008018-86-6
MF:C9H7Cl3O2S
MW:285.574678659439
MDL:MFCD31736761
CID:5618016
PubChem ID:137942250
Update Time:2025-06-14

2-(2,6-dichlorophenyl)cyclopropane-1-sulfonyl chloride, Mixture of diastereomers Chemical and Physical Properties

Names and Identifiers

    • EN300-2998797
    • 2008018-86-6
    • 2-(2,6-Dichlorophenyl)cyclopropane-1-sulfonyl chloride
    • 2-(2,6-dichlorophenyl)cyclopropane-1-sulfonyl chloride, Mixture of diastereomers
    • MDL: MFCD31736761
    • Inchi: 1S/C9H7Cl3O2S/c10-6-2-1-3-7(11)9(6)5-4-8(5)15(12,13)14/h1-3,5,8H,4H2
    • InChI Key: HCKLWNHYWCDYRF-UHFFFAOYSA-N
    • SMILES: ClS(C1CC1C1C(=CC=CC=1Cl)Cl)(=O)=O

Computed Properties

  • Exact Mass: 283.923234g/mol
  • Monoisotopic Mass: 283.923234g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 328
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 42.5Ų

2-(2,6-dichlorophenyl)cyclopropane-1-sulfonyl chloride, Mixture of diastereomers Pricemore >>

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2-(2,6-dichlorophenyl)cyclopropane-1-sulfonyl chloride, Mixture of diastereomers Related Literature

Additional information on 2-(2,6-dichlorophenyl)cyclopropane-1-sulfonyl chloride, Mixture of diastereomers

Research Brief on 2-(2,6-Dichlorophenyl)cyclopropane-1-sulfonyl Chloride (CAS: 2008018-86-6), Mixture of Diastereomers

The compound 2-(2,6-dichlorophenyl)cyclopropane-1-sulfonyl chloride (CAS: 2008018-86-6), a mixture of diastereomers, has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential applications in drug discovery. This sulfonyl chloride derivative, characterized by its dichlorophenyl and cyclopropane moieties, serves as a versatile intermediate in the synthesis of biologically active molecules. Recent studies have explored its utility in the development of enzyme inhibitors, covalent protein modifiers, and other pharmacologically relevant compounds.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers investigated the reactivity of this compound as a key building block for the synthesis of irreversible kinase inhibitors. The electron-withdrawing nature of the dichlorophenyl group was found to enhance the electrophilicity of the sulfonyl chloride, making it particularly effective for covalent bond formation with nucleophilic residues in target proteins. The study demonstrated successful application in developing selective inhibitors for EGFR mutants, with improved pharmacokinetic properties compared to earlier generations of inhibitors.

Another significant advancement was reported in ACS Chemical Biology, where the compound was utilized in the development of activity-based probes for studying sulfotransferase enzymes. The cyclopropane ring system provided conformational constraints that improved probe specificity, while the sulfonyl chloride group enabled efficient labeling of active enzyme sites. This application has opened new avenues for understanding sulfotransferase mechanisms and screening potential inhibitors.

The stereochemical aspects of this diastereomeric mixture have also been a focus of recent research. A 2024 study in Organic Letters detailed the separation and characterization of individual diastereomers, revealing significant differences in their reactivity and biological activity. The (1R,2S)-diastereomer showed particular promise in asymmetric synthesis applications, demonstrating higher selectivity in chiral auxiliary-mediated reactions.

From a safety and handling perspective, recent investigations have improved our understanding of this compound's stability and decomposition pathways. Proper storage conditions (-20°C under inert atmosphere) and handling protocols have been established to maintain its reactivity while minimizing decomposition. These findings are particularly important given the compound's increasing use in high-throughput screening and combinatorial chemistry applications.

Looking forward, the unique properties of 2-(2,6-dichlorophenyl)cyclopropane-1-sulfonyl chloride position it as a valuable tool in medicinal chemistry. Its applications span from targeted covalent drug discovery to chemical biology probe development. Ongoing research is exploring its potential in PROTAC (proteolysis targeting chimera) design and as a warhead in targeted protein degradation strategies, suggesting that its scientific and therapeutic impact will continue to grow in the coming years.

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